waixenicin A

Description

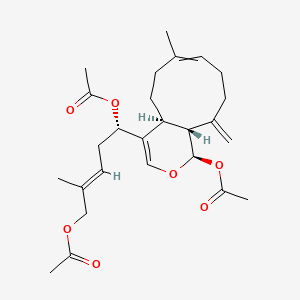

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H36O7 |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

[(E,5S)-5-[(1R,4aS,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate |

InChI |

InChI=1S/C26H36O7/c1-16-8-7-9-18(3)25-22(12-10-16)23(15-31-26(25)33-21(6)29)24(32-20(5)28)13-11-17(2)14-30-19(4)27/h8,11,15,22,24-26H,3,7,9-10,12-14H2,1-2,4-6H3/b16-8?,17-11+/t22-,24+,25+,26-/m1/s1 |

InChI Key |

DCZJIZRGTZFSQY-VWQHOESYSA-N |

Isomeric SMILES |

CC1=CCCC(=C)[C@H]2[C@H](CC1)C(=CO[C@@H]2OC(=O)C)[C@H](C/C=C(\C)/COC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=CCCC(=C)C2C(CC1)C(=COC2OC(=O)C)C(CC=C(C)COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Biological Evaluation of Waixenicin A from Sarcothelia edmondsoni

For Researchers, Scientists, and Drug Development Professionals

Abstract

Waixenicin A, a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, represents a significant natural product with therapeutic potential in oncology and neurology. First isolated from the Hawaiian soft coral Sarcothelia edmondsoni (synonym: Anthelia edmondsoni) in 1984, this xenicane diterpenoid has garnered substantial interest for its ability to modulate cellular processes governed by TRPM7. This technical guide provides a comprehensive overview of the discovery, bioassay-guided isolation, and detailed experimental protocols for the biological evaluation of this compound. It is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first reported by Scheuer and Clardy in 1984, following its isolation from the soft coral Sarcothelia edmondsoni collected in Hawaii[1]. The structure of this complex diterpenoid was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1][2]. The molecule features a distinctive trans-fused nine-membered carbocyclic ring fused to a dihydropyran ring system[3].

Spectroscopic Data

The structural assignment of this compound is supported by the following key spectroscopic data:

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Observations |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and elemental composition, confirming the molecular formula. |

| ¹H NMR | Reveals the chemical environment of each proton, including characteristic signals for olefinic, methine, and methyl protons. |

| ¹³C NMR | Determines the number and type of carbon atoms, including carbonyls, olefinic carbons, and oxygenated carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes proton-proton and proton-carbon correlations, allowing for the complete assignment of the carbon skeleton and the relative stereochemistry. |

Note: For a complete dataset, researchers are advised to consult the original isolation and total synthesis publications.

Bioassay-Guided Isolation from Sarcothelia edmondsoni

The isolation of this compound from its natural source is achieved through a multi-step bioassay-guided fractionation process. The guiding bioassay typically involves the assessment of TRPM7 inhibition[4][5].

Experimental Protocol: Isolation and Purification

The following protocol is a generalized procedure based on established methodologies for the isolation of this compound[4][5][6]:

-

Extraction:

-

Lyophilized and ground S. edmondsoni tissue is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The crude MeOH extract is subjected to a liquid-liquid partitioning scheme, for example, between n-hexane and 90% aqueous MeOH, to separate compounds based on polarity.

-

The active fraction, as determined by the TRPM7 inhibition assay, is selected for further purification.

-

-

Chromatographic Separation:

-

Silica (B1680970) Gel Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate). Fractions are collected and assayed for activity.

-

High-Performance Liquid Chromatography (HPLC): Active fractions from the silica gel column are further purified by reversed-phase HPLC (e.g., C18 column) using a suitable solvent system (e.g., acetonitrile/water or methanol/water gradient).

-

The peak corresponding to this compound is collected, and the purity is assessed by analytical HPLC and NMR.

-

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of the TRPM7 ion channel, which plays a crucial role in cellular magnesium homeostasis and has been implicated in the proliferation of various cancer cells[4][7][8].

Table 2: Bioactivity Data for this compound

| Assay | Cell Line | IC₅₀ Value | Reference |

| TRPM7 Inhibition (Patch-Clamp) | HEK293 cells overexpressing TRPM7 | 16 nM (Mg²⁺-dependent) | [4] |

| TRPM7 Inhibition (Mn²⁺ Quenching) | HEK293 cells overexpressing TRPM7 | ~12 µM | [5] |

| Cell Proliferation (MTS Assay) | Jurkat T-cells | Potent inhibition observed | [4] |

| Cell Proliferation | AGS and MCF-7 cells | Inhibition of cell viability | [7] |

Experimental Protocol: TRPM7 Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol is adapted from methodologies described for measuring TRPM7 currents[4][7][9]:

-

Cell Preparation:

-

HEK293 cells stably overexpressing murine TRPM7 are cultured on glass coverslips.

-

Experiments are performed 24-48 hours after plating.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose (pH 7.2 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH). To activate TRPM7 currents, intracellular Mg²⁺ is depleted.

-

Voltage ramps from -100 mV to +100 mV are applied to elicit TRPM7 currents.

-

-

Data Analysis:

-

Current amplitudes are measured at a specific holding potential (e.g., +80 mV).

-

The inhibitory effect of this compound is determined by comparing current amplitudes before and after application of the compound at various concentrations.

-

Experimental Protocol: TRPM7 Inhibition Assay (Mn²⁺ Quenching Fluorometry)

This high-throughput compatible assay measures TRPM7-mediated Mn²⁺ influx[5][10]:

-

Cell Preparation:

-

HEK293 cells overexpressing TRPM7 are seeded in a 96-well plate.

-

Cells are loaded with the fluorescent Ca²⁺ indicator Fura-2 AM.

-

-

Fluorometric Measurement:

-

The baseline fluorescence is recorded.

-

MnCl₂ is added to the extracellular solution. Influx of Mn²⁺ through active TRPM7 channels quenches the Fura-2 fluorescence.

-

The rate of fluorescence quench is measured over time.

-

-

Data Analysis:

-

The inhibitory effect of this compound is determined by its ability to reduce the rate of Mn²⁺-induced fluorescence quench.

-

IC₅₀ values are calculated from the dose-response curve.

-

References

- 1. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Synthesis of Xenia diterpenoids and related metabolites isolated from marine organisms [beilstein-journals.org]

- 4. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qcbr.queens.org [qcbr.queens.org]

- 6. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 8. mdpi.com [mdpi.com]

- 9. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

waixenicin A chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Waixenicin A

Introduction

This compound is a complex marine natural product belonging to the xenicin (B12305654) subclass of Xenia diterpenoids.[1][2][3] First isolated in 1984 by Scheuer and Clardy from the Hawaiian soft coral Sarcothelia edmondsoni, this compound has attracted significant attention from the scientific community.[1][4] This interest is primarily due to its potent and highly selective inhibitory activity against the transient receptor potential melastatin 7 (TRPM7) ion channel, a critical regulator of cellular magnesium homeostasis and a promising target for therapeutic intervention in cancer and ischemic diseases.[5][6][7] This guide provides a detailed examination of the chemical structure and absolute stereochemistry of this compound, supported by spectroscopic data, synthetic methodologies, and visualizations.

Chemical Structure

This compound is a diterpenoid characterized by a unique and intricate molecular architecture.[8] Its molecular formula is C₂₆H₃₆O₇, corresponding to a molar mass of 460.56 g/mol .[4][9] The core of the molecule is a trans-fused 11-oxabicyclo[7.4.0]tridecane ring system.[2][3][10]

Key Structural Features:

-

Bicyclic Core : The structure is built upon a bicyclic system comprising a dihydropyran ring fused to a nine-membered carbocycle (cyclononene).[2][8]

-

Dihydropyran Ring : This six-membered oxygen-containing ring includes an acid-labile enol ether and an acetal (B89532) moiety, contributing to the molecule's chemical sensitivity.[2][4]

-

Nine-Membered Ring : A key challenge in its synthesis, this ring contains an (E)-configured trisubstituted double bond and an exo-methylene group.[2][4][8]

-

Side Chain : An unsaturated pentenyl side chain is attached to the dihydropyran ring.[4]

-

Functional Groups : The molecule is decorated with three acetate (B1210297) groups, which are crucial for its biological activity.[2]

The IUPAC name for this compound is [(E,5S)-5-[(1R,4aS,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate.[8][11]

Below is a diagram illustrating the retrosynthetic analysis of this compound, which deconstructs the complex structure into simpler precursors, highlighting the key strategic disconnections for its total synthesis.

Caption: Retrosynthetic analysis of this compound.

Stereochemistry

The biological activity of this compound is intrinsically linked to its precise three-dimensional arrangement. The molecule possesses four stereogenic centers, and the naturally occurring enantiomer is (+)-waixenicin A.[4]

The absolute configuration of these stereocenters has been definitively established through the first asymmetric total synthesis by the Magauer group in 2023.[4][10][12] The established configuration is (1R, 4aS, 4S, 11aR) .[4]

Determination of the absolute configuration is a critical step in chemical analysis and drug development.[13] While X-ray crystallography is the primary method for unambiguously determining the three-dimensional structure of a molecule, obtaining suitable crystals can be a significant bottleneck.[14][15] In the case of this compound, its total synthesis and comparison of spectroscopic data with the natural product were pivotal in confirming its stereochemistry.[1][10]

Quantitative Data

This compound's most notable quantitative feature is its potent and selective inhibition of the TRPM7 ion channel. This activity is magnesium-dependent and has been measured in various cell lines.

| Biological Target | Assay System | IC₅₀ Value | Selectivity | Reference |

| TRPM7 Channel | Human Jurkat T-cells, Rat basophilic leukemia cells | 16 nM (Mg²⁺-dependent) | No inhibition of TRPM6, TRPM2, TRPM4 | [1][6][7] |

Experimental Protocols

Isolation from Natural Source

The protocol for isolating this compound from its natural source, the soft coral Sarcothelia edmondsoni, involves bioassay-guided fractionation.[6]

-

Extraction : Freeze-dried samples of the coral are extracted with methanol. The resulting extract is reconstituted in a mixture of methanol, ethyl acetate, and t-butyl methyl ether.[6]

-

Initial Fractionation : The crude extract is subjected to vacuum liquid chromatography. The fraction eluting with a 95:5 mixture of dichloromethane/methanol is collected, as it contains the highest concentration of the target compound.[6]

-

Purification : The concentrated active fraction undergoes repeated semi-preparative reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound (>95% purity).[6]

-

Identification : The identity of the isolated compound is confirmed by comparing its Nuclear Magnetic Resonance (NMR) data and optical rotation with values reported in the literature.[6]

The workflow for the isolation and identification of this compound is depicted below.

Caption: Isolation and analysis workflow for this compound.

Key Steps in Total Synthesis

The first asymmetric total synthesis of (+)-waixenicin A was a landmark achievement, confirming its absolute stereochemistry and providing a scalable route for producing analogs.[1][10][12] The strategy employed by the Magauer group involved several key transformations.[16]

-

Dihydropyran Ring Formation : The synthesis commences with an Achmatowicz reaction on a furan (B31954) derivative to construct the dihydropyran ring, a core component of the molecule.[4]

-

Chirality Introduction : Enzymatic resolution is used early in the synthesis to establish the correct chirality, ensuring the enantioselective production of the natural product.[4]

-

Nine-Membered Ring Closure : The characteristic and challenging nine-membered carbocycle is forged via a diastereoselective conjugate addition/trapping sequence followed by a powerful intramolecular alkylation reaction.[1][10][12] This step is crucial for establishing the trans-fused bicyclic system.

-

Side Chain Installation : The final oxidized prenyl side chain is installed using a Brown allylation followed by a challenging olefin cross-metathesis reaction.[1][10]

Mechanism of Action: TRPM7 Inhibition

This compound exerts its biological effects by acting as a potent inhibitor of the TRPM7 channel.[5] This channel is a bifunctional protein, possessing both ion channel and kinase domains, and plays a vital role in cellular magnesium influx.[7] The inhibition by this compound is cytosolic and its potency is enhanced by intracellular magnesium concentrations.[6][7] By blocking TRPM7, this compound disrupts magnesium-dependent cellular processes, leading to the inhibition of cell proliferation, a property that makes it a valuable lead compound for anticancer therapies.[5][6][17]

The diagram below illustrates the inhibitory action of this compound on the TRPM7 signaling pathway.

Caption: this compound inhibits TRPM7-mediated cell proliferation.

Conclusion

This compound stands out as a structurally complex and biologically significant marine diterpenoid. Its unique trans-fused oxabicyclo[7.4.0]tridecane skeleton and specific stereochemical configuration are essential for its potent and selective inhibition of the TRPM7 ion channel. The successful total synthesis has not only confirmed its absolute stereochemistry but also opened avenues for the development of novel therapeutic agents based on its pharmacophore. The detailed understanding of its structure and function provides a solid foundation for researchers in natural product chemistry, medicinal chemistry, and drug development to explore the full potential of this remarkable molecule.

References

- 1. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 2. Synthesis of this compound: Exploring Strategies for Nine-Membered Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound – Wikipedia [de.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. qcbr.queens.org [qcbr.queens.org]

- 7. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound (EVT-10905797) [evitachem.com]

- 9. Page loading... [guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | C26H36O7 | CID 73755210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (-)-Xeniafaraunol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absolute configuration - Wikipedia [en.wikipedia.org]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Magauer Synthesis of this compound [organic-chemistry.org]

- 17. qcbr.queens.org [qcbr.queens.org]

Waixenicin A: A Technical Guide to its Mechanism of Action on the TRPM7 Channel

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism through which waixenicin A, a natural diterpenoid derived from the soft coral Sarcothelia edmondsoni, exerts its inhibitory effects on the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][2] TRPM7, a bifunctional protein with both an ion channel and a kinase domain, is a critical regulator of cellular magnesium homeostasis, proliferation, and migration, making it a compelling target for therapeutic development in oncology and neurology.[2][3] this compound stands out as the first potent and relatively specific inhibitor of TRPM7, offering a valuable pharmacological tool for dissecting the channel's function and a promising lead for drug development.[1][2]

Core Mechanism of Inhibition

This compound's primary mechanism of action is a direct, cytosolic block of the TRPM7 ion channel.[1][2] This inhibition is unique in its potentiation by intracellular free magnesium (Mg²⁺), a key physiological regulator of TRPM7 activity.[1][2]

Magnesium-Dependent Block

The inhibitory potency of this compound is significantly enhanced in the presence of intracellular Mg²⁺.[1][2] In experimental conditions with physiological intracellular Mg²⁺, this compound inhibits TRPM7 in the nanomolar range.[4] However, in the absence of intracellular Mg²⁺, a condition where TRPM7 currents are more fully developed, the IC₅₀ value increases to the micromolar range, highlighting the cooperative nature of this inhibition.[5][6]

Role of the TRPM7 Kinase Domain

The C-terminal kinase domain of TRPM7 is crucial for the potent inhibitory action of this compound. Key findings include:

-

Mutation of Mg²⁺ Binding Site: Mutating a known Mg²⁺ binding site within the kinase domain reduces the inhibitory potency of this compound.[1][2]

-

Kinase Deletion: Conversely, deleting the entire kinase domain enhances the efficacy of this compound and renders the inhibition independent of intracellular Mg²⁺.[1][2]

These results suggest a complex allosteric mechanism where this compound, in concert with intracellular Mg²⁺, stabilizes a non-conductive state of the channel via the kinase domain.[1][2] Recent studies also indicate that the inhibition by this compound is irreversible, which is consistent with the action of a covalent inhibitor.[7]

Quantitative Data: Potency and Specificity

The potency of this compound is highly dependent on the experimental conditions, particularly the intracellular Mg²⁺ concentration. Its specificity has been demonstrated against closely related TRP channels.

Table 1: Inhibitory Potency of this compound on TRPM7

| Condition | IC₅₀ Value | Cell Type | Comments | Source(s) |

| Mg²⁺-dependent | 16 nM | HEK293 cells | Potency is significantly enhanced by intracellular Mg²⁺. | [4][8] |

| Mg²⁺-free | 7 µM | HEK293 cells | Measured in conditions that maximize TRPM7 current. | [5][6] |

Table 2: Specificity Profile of this compound

| Channel | Effect | Comments | Source(s) |

| TRPM7 | Potent Inhibition | Primary target. | [1][2] |

| TRPM6 | No significant inhibition | Does not affect the closest homolog to TRPM7. | [1][2][8] |

| TRPM2 | No significant inhibition | - | [1][2] |

| TRPM4 | No significant inhibition | - | [1][2] |

| CRAC (ORAI1) | No significant inhibition | Ca²⁺ release-activated Ca²⁺ channel. | [1][2] |

| Zebrafish TRPM7 | No effect | Demonstrates species-specific differences. | [3] |

Downstream Cellular Effects and Signaling Pathways

By inhibiting TRPM7-mediated cation influx, this compound triggers significant downstream cellular consequences, primarily impacting cell proliferation and survival, particularly in cancer models.[1][2]

-

Cell Cycle Arrest: Pharmacological inhibition of TRPM7 by this compound leads to growth arrest in the G₀/G₁ phase of the cell cycle.[9][10]

-

Inhibition of Cancer Phenotypes: this compound has been shown to inhibit proliferation, migration, and invasion in glioblastoma and lung cancer cell lines.[3][9] It also suppresses the formation of tumor spheres, indicating an effect on cancer stem cell-like properties.[9]

In lung cancer cells, this compound was found to downregulate the expression of TRPM7 and key proteins in the Hsp90α/uPA/MMP2 signaling pathway, which is critical for metastasis.[9]

Experimental Protocols

The characterization of this compound's activity relies on several key experimental methodologies.

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures ion flow through TRPM7 channels in the cell membrane, providing definitive evidence of channel block.

-

Cell Preparation: HEK293 cells overexpressing murine or human TRPM7 are commonly used.[1][11] Native currents can also be studied in cell lines like Jurkat T-cells, RBL cells, or primary neurons.[1][3]

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA (pH adjusted to 7.2 with CsOH).

-

Mg²⁺-free Conditions: To elicit maximal TRPM7 currents, internal solutions are typically free of Mg²⁺ and Mg-ATP.[11][12] For studying Mg²⁺-dependent inhibition, defined concentrations of free MgCl₂ are added.[1]

-

-

Voltage Protocol: Currents are typically elicited by applying voltage ramps from -100 mV to +100 mV over 50-100 ms (B15284909) to generate a current-voltage (I-V) relationship characteristic of TRPM7 (outwardly rectifying).[11]

-

Drug Application: this compound, dissolved in a vehicle like methanol (B129727) or DMSO, is applied via the perfusion system.[13] The slow onset of inhibition (up to 200 seconds) is a noted characteristic.[5][6]

Ion Influx Assay (Fluorescence-Based Screening)

This high-throughput method was used in the initial discovery of this compound from a marine extract library.[1][10]

-

Principle: TRPM7 is permeable to divalent cations, including Manganese (Mn²⁺). Mn²⁺ entering the cell quenches the fluorescence of the intracellular calcium indicator dye, fura-2 (B149405). A reduction in the rate of fluorescence quench indicates channel inhibition.[10]

-

Procedure:

-

HEK293-TRPM7 cells are loaded with fura-2 AM.

-

Cells are placed in a fluorimeter or high-throughput plate reader.

-

Baseline fluorescence is recorded.

-

Test compounds (like this compound) are added and incubated.

-

MnCl₂ (e.g., 10 mM) is added to initiate Mn²⁺ influx through active TRPM7 channels.

-

The rate of fluorescence decrease is measured. Inhibitors slow this rate compared to a vehicle control.[10]

-

Cell Proliferation and Viability Assays

These assays quantify the downstream functional consequences of TRPM7 inhibition.

-

Methods: Standard methods such as direct cell counting using a hemocytometer, or colorimetric assays like MTT or WST-1, are used.

-

Procedure: Cells (e.g., Jurkat T-cells, AGS, MCF-7) are seeded in multi-well plates and treated with varying concentrations of this compound for 24-72 hours.[2][14] Cell viability or proliferation is then measured and compared to vehicle-treated controls to determine dose-dependent effects.[9][14]

Conclusion

This compound is a highly specific and potent inhibitor of the TRPM7 channel, acting through a novel magnesium- and kinase-dependent mechanism. Its ability to block TRPM7 leads to significant anti-proliferative effects in various cell types, particularly in cancer models where TRPM7 is often overexpressed. The detailed understanding of its mechanism of action, combined with its favorable specificity profile, establishes this compound as an indispensable research tool and a foundational molecule for the development of novel therapeutics targeting TRPM7-related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor-mediated regulation of the TRPM7 channel through its endogenous protein kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 13. Drugs acting at TRPM7 channels inhibit seizure‐like activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of this compound as transient receptor potential melastatin 7 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Waixenicin A: A Selective TRPM7 Inhibitor for Research and Drug Discovery

An In-depth Technical Guide

Introduction

The Transient Receptor Potential Melastatin 7 (TRPM7) channel, a unique bifunctional protein with both ion channel and kinase domains, has emerged as a significant target in various pathological conditions, including ischemic stroke, cancer, and gut motility disorders.[1][2][3] TRPM7 is a crucial regulator of cellular magnesium and calcium homeostasis and is implicated in processes such as cell proliferation, migration, and survival.[2][4] The discovery of potent and selective inhibitors is paramount for elucidating the multifaceted roles of TRPM7 and for the development of novel therapeutics. Waixenicin A, a xenicane diterpenoid isolated from the Hawaiian soft coral Sarcothelia edmondsoni, has been identified as a highly potent and selective inhibitor of the TRPM7 ion channel, making it an invaluable tool for researchers and a promising lead compound for drug development.[1][5]

This technical guide provides a comprehensive overview of this compound as a selective TRPM7 inhibitor, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes essential pathways and workflows to facilitate a deeper understanding and practical application of this marine-derived compound.

Mechanism of Action

This compound exerts its inhibitory effect on the TRPM7 ion channel in a manner that is dependent on intracellular magnesium.[4][6] Its primary site of action is intracellular.[4] The potency of this compound is enhanced by the presence of intracellular Mg2+, and mutation of a Mg2+ binding site on the TRPM7 kinase domain significantly reduces its inhibitory activity.[4][6] Interestingly, deletion of the entire kinase domain enhances the efficacy of this compound, suggesting a complex interaction with the channel domain that is modulated by the kinase domain.[4][6]

Quantitative Data: Potency and Selectivity

The inhibitory potency and selectivity of this compound have been characterized across various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Type / Condition | Reference |

| IC₅₀ | 16 nM | HEK293 cells overexpressing TRPM7 (in the presence of intracellular Mg²⁺) | [1][7] |

| IC₅₀ | ~4.6 µM | Cultured interstitial cells of Cajal (ICC) pacemaker activity | [3] |

| IC₅₀ | 2.5 µM | TRPM7-wt (with Mg²⁺-dependent inhibition) | [8] |

| IC₅₀ | >10 µM | TRPM7-K1648R mutant (reduced sensitivity) | [8] |

| Channel | Effect of this compound | Reference |

| TRPM7 | Potent inhibition | [1][4] |

| TRPM6 | No significant inhibition | [4][6] |

| TRPM2 | No significant inhibition | [4][6] |

| TRPM4 | No significant inhibition | [4][6] |

| Ca²⁺ release-activated Ca²⁺ (CRAC) channels | No significant inhibition | [4][6] |

| Ca²⁺-activated Cl⁻ conductance (ANO1) | No effect | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments cited in the literature.

Cell Culture and TRPM7 Expression

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPM7.[1][4] Jurkat T-cells and Rat Basophilic Leukemia (RBL) cells have been used to study the effects on cell proliferation.[4][6]

-

Culture Medium:

-

HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 5 µg/mL blasticidin, and 0.4 mg/mL zeocin for stable cell lines.[9]

-

Jurkat/RBL: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

-

TRPM7 Expression (HEK293):

-

Use a tetracycline-inducible expression system (e.g., pCDNA4/TO vector).[9]

-

Induce TRPM7 expression by adding 1 µg/mL tetracycline (B611298) to the culture medium 18-24 hours prior to the experiment.[9]

-

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures the ion flow through TRPM7 channels.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 Glucose, 10 HEPES-NaOH (pH 7.2).[9]

-

Internal Solution (Mg²⁺-free, in mM): To activate TRPM7 currents, use an internal solution that washes out intracellular Mg²⁺ and ATP. A typical composition is 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 BAPTA, with pH adjusted to 7.2 with CsOH.[1]

-

-

Procedure:

-

Plate cells on glass coverslips suitable for microscopy.

-

Transfer a coverslip to the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with the internal solution.

-

Elicit TRPM7 currents using voltage ramps, typically from -100 mV to +100 mV over 50 ms, applied every 2 seconds (0.5 Hz).[1]

-

Record baseline currents until a stable plateau is reached as intracellular Mg²⁺ is washed out.

-

Apply this compound to the external solution and record the inhibition of the TRPM7 current. Current amplitudes are often analyzed at +80 mV.[1]

-

Fura-2 Mn²⁺ Quench Assay for TRPM7 Activity

This fluorescence-based assay provides a medium- to high-throughput method to screen for TRPM7 inhibitors.

-

Principle: TRPM7 channels are permeable to Mn²⁺. When Mn²⁺ enters the cell, it binds to the fluorescent dye Fura-2 and quenches its fluorescence. The rate of fluorescence quenching is proportional to the activity of TRPM7.

-

Procedure:

-

Plate TRPM7-expressing HEK293 cells in a 96-well plate.

-

Load cells with 2 µM Fura-2-AM in Krebs-Ringer-HEPES (KRH) buffer containing 2 mM probenecid (B1678239) and 0.1% Pluronic F-127 for 60 minutes at 37°C.[10]

-

Wash the cells to remove extracellular Fura-2-AM.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 15 minutes.[10]

-

Measure baseline fluorescence.

-

Add MnCl₂ (typically 10 mM) to the wells.[10]

-

Monitor the decrease in Fura-2 fluorescence over time. The rate of quenching reflects TRPM7-mediated Mn²⁺ influx.

-

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed cells (e.g., Jurkat, RBL) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 24-72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures related to this compound and TRPM7.

Caption: this compound signaling pathway.

Caption: Whole-cell patch-clamp workflow.

References

- 1. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. TRPM7 Knockout Cell Line (HEK293) – EDITGENE [editxor.com]

- 6. sketchviz.com [sketchviz.com]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. broadpharm.com [broadpharm.com]

- 9. Receptor-mediated regulation of the TRPM7 channel through its endogenous protein kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Anti-Cancer Potential of Waixenicin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waixenicin A, a xenicane diterpenoid originally isolated from the Hawaiian soft coral Sarcothelia edmondsoni, has emerged as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3] This channel is a key regulator of magnesium homeostasis and is abundantly expressed in various human carcinoma cells, where it plays a crucial role in survival, growth, and migration.[1][3][4] Consequently, TRPM7 has garnered significant interest as a therapeutic target in oncology.[3][4] This technical guide provides an in-depth analysis of the biological activity of this compound in cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Mechanism of Action: Targeting the TRPM7 Ion Channel

The primary anti-neoplastic activity of this compound stems from its potent and selective inhibition of the TRPM7 ion channel.[1][2][5] This inhibition is magnesium-dependent, with the potency of this compound being significantly enhanced in the presence of elevated intracellular magnesium concentrations, a characteristic often observed in tumor cells.[1] this compound's activity is cytosolic and it has demonstrated high selectivity for TRPM7 over the closely related TRPM6 channel and other TRP channels like TRPM2 and TRPM4.[1][3] By blocking TRPM7, this compound disrupts magnesium uptake, which is critical for numerous cellular processes, including cell growth and proliferation.[1][3][4]

Cytotoxicity and Anti-Proliferative Effects

This compound exhibits significant anti-proliferative effects across a range of cancer cell lines. This activity is primarily cytostatic, inducing cell cycle arrest rather than direct cytotoxicity at lower concentrations.[1]

Quantitative Data on the Biological Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| Jurkat T-cell lymphoma | Cell Cycle Analysis | S Phase Entry (Control) | 48% | [1] |

| Jurkat T-cell lymphoma | Cell Cycle Analysis | S Phase Entry (300 nM this compound) | 26% | [1] |

| Jurkat T-cell lymphoma | Cell Cycle Analysis | S Phase Entry (3.3 µM this compound) | 24% | [1] |

| Jurkat T-cell lymphoma | Cell Cycle Analysis | S Phase Entry (10 µM this compound) | 0% | [1] |

| HT-29 (Colon Adenocarcinoma) | Cell Proliferation | IC50 | 12.7 µM | [6] |

| General | TRPM7 Inhibition | IC50 (Mg2+-dependent) | 16 nM | [2] |

Impact on Cellular Signaling Pathways

The inhibition of TRPM7 by this compound instigates a cascade of downstream effects on critical signaling pathways that govern cell proliferation, survival, and metastasis.

TRPM7-Mediated Cell Cycle Arrest

Inhibition of TRPM7 by this compound leads to a dose-dependent arrest of the cell cycle in the G0/G1 phase.[1][7] This is consistent with observations in TRPM7-deficient cells and is linked to the disruption of signaling pathways essential for cell cycle progression, such as the PI3K/Akt pathway.[1]

Caption: this compound inhibits TRPM7, leading to cell cycle arrest.

Inhibition of Cancer Stem Cell Phenotype and Metastasis

In lung cancer cells, this compound has been shown to suppress the cancer stem cell (CSC) phenotype.[7] This is achieved through the downregulation of the Hsp90α/uPA/MMP2 signaling pathway, which is implicated in cell migration and invasion.[7] Treatment with this compound leads to a dose-dependent decrease in the expression of TRPM7, Vimentin, Survivin, STAT3, HSP90α, uPA, and MMP2.[7]

Caption: this compound's impact on the Hsp90α/uPA/MMP2 pathway.

Experimental Protocols

Cell Viability and Proliferation Assays

MTT Assay:

-

Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

BrdU Incorporation Assay for Cell Cycle Analysis:

-

Culture cells with different concentrations of this compound.

-

Add Bromodeoxyuridine (BrdU) to the culture medium for a short period (e.g., 2 hours).

-

Harvest, fix, and permeabilize the cells.

-

Treat with DNase to expose the incorporated BrdU.

-

Stain with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC).

-

Co-stain with a DNA dye (e.g., Propidium Iodide) to determine the total DNA content.

-

Analyze the cell population by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

Annexin V/Propidium Iodide Staining:

-

Treat cells with this compound for the specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Electrophysiology

Whole-Cell Patch-Clamp:

-

Culture cells on glass coverslips.

-

Use a glass micropipette to form a high-resistance seal with the cell membrane.

-

Rupture the cell membrane within the pipette tip to gain electrical access to the cell interior (whole-cell configuration).

-

Apply voltage ramps to elicit TRPM7 currents.

-

Perfuse the cells with a solution containing this compound to measure its inhibitory effect on the TRPM7 currents.

Western Blotting

-

Lyse this compound-treated and untreated control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., TRPM7, Akt, Hsp90α) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A typical workflow for Western Blot analysis.

Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics. Its potent and selective inhibition of the TRPM7 ion channel provides a clear mechanism for its anti-proliferative and anti-metastatic effects observed in various cancer cell models. The detailed experimental protocols and understanding of the affected signaling pathways outlined in this guide offer a solid foundation for further preclinical and clinical investigation into the therapeutic potential of this compound and its analogs. The magnesium-dependent nature of its activity may also offer a unique therapeutic window for targeting tumors with altered magnesium homeostasis.

References

- 1. qcbr.queens.org [qcbr.queens.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Deep Dive into the Neuroprotective Potential of Waixenicin A: A TRPM7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Waixenicin A, a xenicane diterpenoid isolated from the Hawaiian soft coral Sarcothelia edmondsoni, has emerged as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. This unique channel-enzyme plays a critical role in regulating cellular calcium and magnesium homeostasis and has been implicated in the pathophysiology of ischemic neuronal cell death. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The evidence presented herein positions this compound as a promising lead compound for the development of novel therapeutics for neurodegenerative conditions, particularly those with an ischemic component such as stroke and hypoxic-ischemic encephalopathy.

Core Mechanism of Action: TRPM7 Inhibition

The primary neuroprotective activity of this compound stems from its potent and specific inhibition of the TRPM7 ion channel.[1][2][3] TRPM7 is a bifunctional protein that uniquely combines a calcium- and magnesium-permeable ion channel with a C-terminal alpha-kinase domain.[3][4] Under pathophysiological conditions such as ischemia, the activation of TRPM7 contributes to an excessive influx of calcium ions (Ca2+), triggering downstream signaling cascades that lead to neuronal cell death.[1][5][6] this compound effectively blocks this influx, thereby mitigating the detrimental effects of ischemic insults.[1]

In Vitro Inhibition of TRPM7

The inhibitory potency of this compound on TRPM7 has been quantified in vitro, although the reported IC50 values vary depending on the experimental conditions.

| Parameter | Value | Experimental Conditions | Source |

| IC50 | 16 nM | Recording conditions that limit TRPM7 current development. | [7] |

| IC50 | 7 µM | Mg2+-free conditions, optimal for resolving TRPM7 currents. | [8] |

| IC50 (Mn2+ quench assay) | 12 µM | Measurement of TRPM7-mediated Mn2+ quench of Fura-2 fluorophore. | [9] |

| Inhibition Time | ~200 seconds | Time to suppress TRPM7 currents with 10 µM this compound. | [10] |

Table 1: In Vitro Inhibitory Activity of this compound on TRPM7

The discrepancy in IC50 values highlights the influence of intracellular magnesium on the inhibitory activity of this compound.

Neuroprotective Efficacy in Preclinical Models

This compound has demonstrated significant neuroprotective effects in both in vitro and in vivo models of ischemic brain injury.

In Vivo Neuroprotection in a Hypoxic-Ischemic Encephalopathy (HIE) Mouse Model

In a mouse model of neonatal hypoxic-ischemic brain injury, administration of this compound resulted in a significant reduction in brain damage and improved long-term functional outcomes.

| Outcome Measure | Result | Source |

| Brain Morphology | Significantly smaller liquefaction brain volume 32 days after hypoxic-ischemic injury. | [2] |

| Motor Function (Rotarod Test) | Significantly improved motor and balance function, evidenced by longer latency to fall. | [2] |

| Cognitive Function (Novel Object Recognition) | Significantly greater preference for the novel object, indicating improved recognition memory. | [2] |

| Memory Function (Passive Avoidance Test) | Significantly longer latency to enter the dark compartment, indicating improved fear memory. | [2] |

Table 2: Neuroprotective Effects of this compound in a Mouse Model of HIE

Signaling Pathways and Experimental Workflows

The neuroprotective mechanism of this compound is initiated by the blockade of TRPM7, which prevents the pathological influx of Ca2+. This, in turn, inhibits a downstream cascade of neurotoxic events.

TRPM7-Mediated Neuronal Death Signaling Pathway

Caption: TRPM7-mediated signaling cascade leading to neuronal death in ischemia.

Experimental Workflow for In Vivo Neuroprotection Assessment

Caption: Workflow for evaluating the neuroprotective effects of this compound in vivo.

Detailed Experimental Protocols

In Vivo Hypoxic-Ischemic Encephalopathy (HIE) Model

This protocol is adapted from studies evaluating neuroprotective agents in neonatal mouse models of HIE.[11][12]

-

Animal Model: Postnatal day 7-10 (P7-10) mouse pups are used.

-

Surgical Procedure: Pups are anesthetized, and the left common carotid artery is permanently ligated.

-

Hypoxic Insult: Following a recovery period, the pups are placed in a hypoxic chamber with 8% O2 for a defined period (e.g., 90 minutes).

-

This compound Administration: this compound is administered intraperitoneally at a specified dose and time point relative to the hypoxic insult (e.g., before or after).

-

Behavioral Assessments:

-

Rotarod Test: To assess motor coordination and balance, mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.

-

Novel Object Recognition Test: To evaluate learning and memory, mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring each object is measured.

-

Passive Avoidance Test: To assess fear-motivated memory, mice are placed in a two-chambered apparatus (one light, one dark). Upon entering the dark chamber, a mild foot shock is delivered. The latency to re-enter the dark chamber in a subsequent trial is measured.

-

-

Histological Analysis: At the end of the study period, brains are collected, sectioned, and stained (e.g., with Cresyl Violet) to quantify the volume of brain tissue loss (liquefaction).

In Vitro Oxygen-Glucose Deprivation (OGD) Assay

This protocol is a standard method for inducing ischemic-like conditions in neuronal cell cultures.[13][14]

-

Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., PC12) are cultured under standard conditions.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 2-6 hours).

-

This compound Treatment: this compound is added to the culture medium at various concentrations either before, during, or after the OGD period.

-

Reperfusion (Optional): After OGD, the medium is replaced with normal glucose-containing medium, and the cells are returned to a normoxic incubator to simulate reperfusion.

-

Cell Viability Assessment: Cell viability is measured using standard assays such as the MTT assay, LDH release assay, or live/dead cell staining.

Neurite Outgrowth Assay

This protocol is used to assess the effect of this compound on neuronal development and regeneration.[15][16][17]

-

Cell Culture: Primary neurons (e.g., hippocampal or dorsal root ganglion neurons) are plated on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips).

-

This compound Treatment: this compound is added to the culture medium at various concentrations.

-

Incubation: Cells are incubated for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

-

Immunostaining: Cells are fixed and stained for neuronal markers such as β-III tubulin or Microtubule-Associated Protein 2 (MAP2) to visualize neurites.[7] Nuclei are counterstained with DAPI.

-

Image Acquisition and Analysis: Images are captured using fluorescence microscopy. Neurite outgrowth is quantified using image analysis software to measure parameters such as:

-

Total neurite length per neuron

-

Number of primary neurites per neuron

-

Number of branch points per neuron

-

Length of the longest neurite

-

Electrophysiology Protocol for TRPM7 Current Measurement

This protocol describes the whole-cell patch-clamp technique used to measure TRPM7 currents and their inhibition by this compound.[8][9][18]

-

Cell Preparation: HEK293 cells overexpressing TRPM7 or primary neurons are used.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. The intracellular (pipette) solution is typically Mg2+-free to maximize TRPM7 currents. The extracellular solution contains physiological ion concentrations.

-

Current Elicitation: TRPM7 currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV).

-

This compound Application: this compound is applied to the cells via the perfusion system at various concentrations.

-

Data Analysis: The amplitude of the outward current at a positive potential (e.g., +80 mV) is measured before and after the application of this compound to determine the degree of inhibition. Dose-response curves are generated to calculate the IC50.

Future Directions and Conclusion

This compound stands out as a highly promising neuroprotective agent due to its potent and specific inhibition of TRPM7. The preclinical data strongly support its therapeutic potential in conditions characterized by ischemic neuronal injury. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing and delivery for clinical applications.

-

Chronic Stroke Models: To evaluate the efficacy of this compound in promoting long-term recovery and neuroplasticity.

-

Combination Therapies: To explore potential synergistic effects with other neuroprotective agents or thrombolytics.

-

Clinical Trials: To assess the safety and efficacy of this compound in human patients.

References

- 1. TRPM7 Mediates Neuronal Cell Death Upstream of Calcium/Calmodulin-Dependent Protein Kinase II and Calcineurin Mechanism in Neonatal Hypoxic-Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPM7, the cytoskeleton and neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of TRPM7 in cerebral ischaemia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPM7 is a unique target for therapeutic intervention of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of TRPM7 Deletion in Parvalbumin GABAergic vs. Glutamatergic Neurons following Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | A Rodent Model of Mild Neonatal Hypoxic Ischemic Encephalopathy [frontiersin.org]

- 12. pub.dzne.de [pub.dzne.de]

- 13. Activin A prevents neuron-like PC12 cell apoptosis after oxygen-glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Neurite Outgrowth Assays [sigmaaldrich.com]

- 16. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

- 17. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Intricate Dance of Waixenicin A and Magnesium: A Technical Guide to TRPM7 Inhibition

For Immediate Release

A deep dive into the molecular mechanics of waixenicin A reveals a potent, magnesium-dependent inhibitor of the TRPM7 ion channel, a critical regulator of cellular magnesium homeostasis and a promising target for novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core interactions between this compound and its cellular target, with a focus on the pivotal role of intracellular magnesium.

This compound, a diterpenoid isolated from the soft coral Sarcothelia edmondsoni, has emerged as a highly specific and potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][2][3] This channel is a unique bifunctional protein, possessing both an ion channel permeable to divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), and a functional α-kinase domain.[1][4] As the primary conduit for regulated Mg²⁺ entry into mammalian cells, TRPM7 is indispensable for maintaining cellular magnesium homeostasis and is critically involved in fundamental physiological processes, including cell growth, proliferation, and survival.[2][5]

The inhibitory action of this compound on TRPM7 is distinguished by its remarkable dependence on intracellular free magnesium concentration ([Mg²⁺]i).[1][2][6] This guide synthesizes the available quantitative data, outlines key experimental methodologies, and visually represents the signaling pathways and experimental workflows to provide a clear and detailed understanding of this interaction.

Quantitative Analysis: The Potency of this compound

The efficacy of this compound as a TRPM7 inhibitor is dramatically influenced by the intracellular magnesium concentration. The following tables summarize the key quantitative data from electrophysiological studies.

| Condition | Target | IC₅₀ Value | Reference |

| Physiological Intracellular Mg²⁺ (700 µM) | Wild-Type TRPM7 | 16 nM | [1] |

| Mg²⁺-Free Intracellular Solution | Wild-Type TRPM7 | 7 µM | [1][5] |

| Table 1: Effect of Intracellular Mg²⁺ on this compound Potency against Wild-Type TRPM7. |

| Target | Metric | Value | Reference |

| Wild-Type TRPM7 | IC₅₀ for Mg²⁺-dependent inhibition | 80 µM | [1][6] |

| K1648R Mutant TRPM7 | IC₅₀ for Mg²⁺-dependent inhibition | 200 µM | [1][6] |

| TRPM7-ΔK (Kinase Deletion) | Concentration for complete inhibition | 300 nM | [1] |

| Table 2: Comparative Inhibition of TRPM7 Variants by this compound. |

Mechanism of Action: A Synergistic Inhibition

This compound exerts its inhibitory effect from the cytosolic side of the cell membrane.[1][2][6] Its mechanism is synergistic with intracellular Mg²⁺. The data strongly suggest that Mg²⁺ binding to the kinase domain of TRPM7, specifically at a site involving the Lys-1648 residue, allosterically modulates the channel, increasing its sensitivity to this compound.[1] Mutating this Mg²⁺ binding site significantly reduces the potency of the compound.[1][2]

Interestingly, deletion of the entire kinase domain enhances the efficacy of this compound and renders the inhibition independent of Mg²⁺.[1][2] This suggests a direct, high-affinity interaction of this compound with the channel pore itself, which may be sterically hindered or modulated by the presence of the kinase domain.

Caption: this compound and intracellular Mg²⁺ synergistically inhibit the TRPM7 channel.

Specificity Profile

This compound demonstrates a high degree of specificity for TRPM7. Extensive testing has shown it does not significantly affect the closely related TRPM6 channel, nor other TRP family members like TRPM2 and TRPM4.[1][2] Furthermore, it has no effect on Ca²⁺ release-activated Ca²⁺ (CRAC) channels, highlighting its targeted action.[1][2]

Experimental Protocols

The investigation into this compound's effects on magnesium homeostasis via TRPM7 inhibition relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel activity and was used to generate the quantitative data on this compound's potency.

Objective: To measure the ion currents flowing through TRPM7 channels in the presence and absence of this compound and varying intracellular Mg²⁺ concentrations.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected to overexpress wild-type or mutant versions of the TRPM7 channel. Alternatively, cell lines with robust native TRPM7 currents, such as Jurkat T-cells or Rat Basophilic Leukemia (RBL) cells, are used.[1]

-

Pipette Solution (Intracellular): A solution mimicking the intracellular environment is prepared. For experiments testing Mg²⁺ dependence, the free Mg²⁺ concentration is precisely controlled using chelating agents (e.g., EDTA/NTA) and varied between 0 mM and physiological levels (e.g., 700 µM).[1] this compound can be included in this solution for intracellular application.[1]

-

Bath Solution (Extracellular): Cells are bathed in an extracellular solution. This compound is typically applied externally via perfusion of this solution.[1]

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

Data Acquisition: Membrane voltage is clamped at a holding potential, and voltage ramps or steps are applied to elicit inward and outward currents through TRPM7. The current amplitude is measured before, during, and after the application of this compound to determine the degree of inhibition.[1]

-

Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound to calculate the IC₅₀ value.[5]

Caption: Workflow for whole-cell patch-clamp analysis of TRPM7 inhibition.

Cell Proliferation Assays

Objective: To determine the functional consequence of TRPM7 inhibition by this compound on cell growth.

Methodology:

-

Cell Seeding: Jurkat T-cells or RBL cells are seeded in multi-well plates at a low density.[1][2]

-

Treatment: Cells are incubated with various concentrations of this compound for an extended period (e.g., 24-72 hours).

-

Quantification: Cell proliferation is assessed using standard methods, such as:

-

Cell Counting: Using a hemocytometer or an automated cell counter.

-

Metabolic Assays: (e.g., MTT, XTT) which measure the metabolic activity of viable cells.

-

DNA Synthesis Analysis: Measuring the incorporation of labeled nucleotides (e.g., BrdU) to quantify cells entering the S phase of the cell cycle.

-

-

Analysis: The number of viable cells or metabolic activity in treated groups is compared to untreated controls to determine the effect of this compound on proliferation.

Conclusion and Future Directions

This compound represents a powerful pharmacological tool for studying the physiological roles of TRPM7. Its unique magnesium-dependent mechanism of action provides a nuanced way to probe the channel's function. The potent and specific inhibition of TRPM7, a channel implicated in various pathologies including cancer and ischemic brain injury, positions this compound and its structural analogs as promising leads for future drug development.[1][3][4] Further research into the precise structural basis of its interaction with the TRPM7 channel and the kinase domain will be crucial for the rational design of next-generation therapeutics targeting magnesium homeostasis.

References

- 1. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Anti-Proliferative Properties of Waixenicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Waixenicin A, a xenicane diterpenoid originally isolated from the Hawaiian soft coral Sarcothelia edmondsoni, has emerged as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3] This channel is a key regulator of cellular magnesium homeostasis and is intrinsically linked to cell growth, proliferation, and survival.[2][4] Aberrant TRPM7 expression and function have been implicated in various cancers, making it a compelling target for therapeutic intervention.[5][6] This document provides a comprehensive overview of the anti-proliferative properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the associated signaling pathways.

Mechanism of Action: TRPM7 Inhibition

This compound exerts its anti-proliferative effects primarily through the potent and specific inhibition of the TRPM7 ion channel.[1][2] TRPM7 is a bifunctional protein, possessing both an ion channel and a kinase domain, that plays a critical role in regulating the influx of divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺).[4]

The inhibitory action of this compound on TRPM7 is distinguished by its dependency on intracellular magnesium concentration.[1][2] The compound's potency is significantly enhanced in the presence of physiological intracellular Mg²⁺ levels, suggesting a mechanism that may involve Mg²⁺ facilitating the binding of this compound to the channel or the compound increasing the efficacy of the block by intracellular Mg²⁺.[1][6] This Mg²⁺-dependent blockade is highly specific to TRPM7; this compound shows little to no inhibitory activity against the closely related TRPM6 channel, as well as other channels like TRPM2, TRPM4, and Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[2][7][8]

By blocking TRPM7, this compound disrupts Mg²⁺ homeostasis within the cell. Since Mg²⁺ is an essential cofactor for numerous enzymatic reactions vital for cell proliferation, including those in the PI3K pathway, its disruption leads to cell cycle arrest, primarily at the G0/G1 phase.[1][8]

Quantitative Data: Anti-Proliferative and Inhibitory Potency

The potency of this compound has been quantified across various cancer cell lines and experimental conditions. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Cell Line/System | Assay Type | Measured Effect | IC50 Value | Key Conditions | Reference(s) |

| Jurkat T-cells | Cell Cycle Analysis | Inhibition of S phase entry | ~300 nM | RPMI media with 10% FBS | [1] |

| Rat Basophilic Leukemia (RBL) | Cell Proliferation Assay | Inhibition of proliferation | Low µM range | DMEM with 10% FBS | [1][9] |

| HT-29 (Colon Adenocarcinoma) | Cell Proliferation Assay | Inhibition of cell proliferation | 12.7 µM | Not specified | [10] |

| Native TRPM7 (in RBL cells) | Patch Clamp Electrophysiology | Inhibition of TRPM7 current | 16 nM | 700 µM intracellular Mg²⁺ | [6][9] |

| Native TRPM7 (in RBL cells) | Patch Clamp Electrophysiology | Inhibition of TRPM7 current | 7 µM | 0 µM intracellular Mg²⁺ | [9] |

| 95D (Lung Cancer) | Protein Expression Analysis | Inhibition of TRPM7 expression | 5-10 µM | 48-hour treatment | [5] |

Signaling Pathways

The inhibition of TRPM7 by this compound instigates a cascade of downstream signaling events that culminate in the arrest of cell proliferation.

Core Anti-Proliferative Pathway

The primary mechanism involves the disruption of Mg²⁺-dependent processes essential for cell cycle progression. This leads to an arrest in the G0/G1 phase, preventing cells from entering the S phase of DNA synthesis.[1]

Caption: this compound inhibits TRPM7, leading to G0/G1 cell cycle arrest.

Downstream Signaling in Lung Cancer

In the context of lung cancer, this compound has been shown to downregulate the expression of several key proteins involved in cell survival, metastasis, and the cancer stem cell phenotype. This includes the inhibition of STAT3 and the Hsp90α/uPA/MMP2 signaling pathway.[5]

Caption: this compound inhibits TRPM7-mediated signaling in lung cancer.

Experimental Protocols & Workflow

The assessment of this compound's anti-proliferative properties involves a series of in vitro assays.

General Experimental Workflow

A typical workflow to characterize a novel anti-proliferative compound like this compound begins with broad cytotoxicity screening, followed by more detailed cell cycle analysis and specific mechanism-of-action studies.

Caption: Workflow for characterizing the anti-proliferative effects.

Protocol: Cell Viability (MTT) Assay

This protocol is used to determine the concentration-dependent cytotoxic or cytostatic effects of this compound and to calculate its IC50 value for cell proliferation.[11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in their appropriate growth medium. Allow cells to adhere and grow overnight at 37°C in a humidified CO₂ incubator.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the cells and add the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[11]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[11]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.[1][11]

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at a predetermined concentration (e.g., its IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.[11]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and wash them with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells by incubating them on ice or at -20°C for at least 30 minutes.[11]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or 7-AAD) and RNase A. The RNase A is essential to degrade double-stranded RNA, ensuring the dye only stains DNA.[1][11]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.

-

Analysis: Generate DNA content histograms to visualize the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Quantify the percentage of cells in each phase to determine if this compound induces arrest at a specific checkpoint.[11][12]

Conclusion and Future Directions

This compound is a highly promising natural product with potent anti-proliferative activity. Its specific, Mg²⁺-dependent inhibition of the TRPM7 ion channel provides a clear mechanism of action that leads to cell cycle arrest in various cancer cell lines.[1][2] The quantitative data underscore its nanomolar potency against the molecular target, which translates to low micromolar efficacy in cell-based proliferation assays.[1][6][9] The well-defined signaling pathways and established experimental protocols for its characterization make this compound an attractive lead compound for the development of novel cancer therapeutics.[3][4] Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to optimize its therapeutic potential.[3][13][14]

References

- 1. qcbr.queens.org [qcbr.queens.org]

- 2. This compound inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Cell cycle arrest is an important mechanism of action of compound Kushen injection in the prevention of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of tumor growth in vitro and in vivo by fucoxanthin against melanoma B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Potent Solution for Tumor Growth and Angiogenesis Suppression via an ELR+CXCL-CXCR1/2 Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Waixenicin A: A Potent and Selective TRPM7 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Waixenicin A, a complex diterpenoid isolated from the soft coral Sarcothelia edmondsoni, has emerged as a highly potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. TRPM7 is a crucial regulator of cellular magnesium homeostasis and is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and ischemic cell death. Consequently, this compound and its analogs represent a promising new class of therapeutic agents for a range of diseases, including cancer and neurological disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the quantitative analysis of its analogs, the experimental protocols for key biological assays, and a visualization of the associated signaling pathways.

Introduction to this compound and its Target: TRPM7

This compound is a marine natural product characterized by a unique bicyclic core containing a nine-membered ring. Its biological activity stems from its ability to potently and selectively inhibit the TRPM7 ion channel, a bifunctional protein with both channel and kinase domains. This compound has been shown to block TRPM7 with an IC50 of 16 nM in a magnesium-dependent manner.[1][2] This inhibition of TRPM7 leads to the arrest of cell proliferation and has demonstrated potential in preclinical models of glioblastoma and other cancers.[3] The total synthesis of this compound has been achieved, paving the way for the generation of novel analogs to probe the SAR and develop more effective drug candidates.[4][5][6][7]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory activity of this compound and its natural analogs against the TRPM7 ion channel, as determined by a Fura-2 Mn2+ quench assay.

| Compound | Modification from this compound | IC50 (µM) | Activity |

| This compound | - | 0.016 | Active |

| Waixenicin B | Isomer at C12 | Active | Active |

| 7S,8S-epoxythis compound | Epoxide at C7-C8 | Active | Active |

| 7S,8S-epoxywaixenicin B | Epoxide at C7-C8 and isomer at C12 | Active | Active |

| 12-deacetylthis compound | Lacks the acetyl group at C12 | Inactive | Inactive |

| Waixenicin E | Different side chain at C9 | Active | Active |

| Waixenicin F | Lacks the dihydropyran ring | Inactive | Inactive |

| 20-acetoxyxeniafaraunol B | Different core structure | Inactive | Inactive |

Data sourced from Yao et al., 2024.[2]

Key SAR Insights:

-

Modifications to the nine-membered ring, such as the introduction of an epoxide, are tolerated and do not abolish activity.[2]

-

The stereochemistry at C12 may influence potency, as seen with waixenicin B.[2]

Experimental Protocols

Fura-2 Mn²⁺ Quench Assay for TRPM7 Inhibition

This assay is a high-throughput method used to screen for inhibitors of TRPM7 channel activity. It relies on the principle that Mn²⁺ can enter the cell through TRPM7 channels and quench the fluorescence of the intracellular calcium indicator Fura-2.

Methodology:

-

Cell Culture and Loading:

-

HEK293 cells stably overexpressing TRPM7 are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are seeded in 96-well plates and grown to 80-90% confluency.

-

The cells are loaded with 5 µM Fura-2 AM in a buffered salt solution for 40 minutes at 37°C.

-

-

Assay Procedure:

-